molecular formula C14H12N4O B2440486 6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1429232-68-7

6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2440486
CAS No.: 1429232-68-7
M. Wt: 252.277
InChI Key: JABLYWSQAHTHHY-UHFFFAOYSA-N
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Description

6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylamine derivative with a phenyl-substituted pyrazole carboxylic acid in the presence of a dehydrating agent such as acetic anhydride and pyridine, followed by cyclization under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of specific kinases such as CDK2 and EGFR-TK. These kinases play a crucial role in cell cycle regulation and signal transduction pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

6-cyclopropyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-14-11-8-15-18(10-4-2-1-3-5-10)13(11)16-12(17-14)9-6-7-9/h1-5,8-9H,6-7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABLYWSQAHTHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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